molecular formula C21H23N3O5 B071032 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin CAS No. 160291-54-3

7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin

Cat. No. B071032
CAS RN: 160291-54-3
M. Wt: 397.4 g/mol
InChI Key: PHFIKYNYJRZPND-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of coumarin derivatives, including those similar to 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin, typically involves the condensation of formylcoumarin with different amines. For example, coumarin-7 and its isomer were synthesized using condensation of corresponding formylcoumarin with o-phenylenediamine as a key step, highlighting a general approach to synthesizing such compounds (Wang et al., 2015).

Molecular Structure Analysis The molecular structure of coumarin derivatives like 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid has been studied using single crystal X-ray crystallography, revealing detailed geometric parameters. The compound's structure and photoluminescence were also investigated, providing insights into the molecular framework of these compounds (Zhang et al., 2008).

Chemical Reactions and Properties The photochemical reactions of coumarin derivatives often involve interesting pathways, such as the generation of radical and cation triplet diradical during C-Br bond cleavage in 7-Diethylamino-4-methyl coumarin derivatives. These studies provide insight into the reactive nature and potential for photoinduced transformations of coumarin molecules (Takano & Abe, 2022).

Physical Properties Analysis The photophysical properties of 7-(diethylamino) coumarin-3-carboxylic acid, for instance, have been explored in various environments, revealing how cyclodextrins, solvent types, and solvent mixtures influence the fluorescence quantum yield and lifetime. Such studies are crucial for understanding the environmental dependence of the physical properties of coumarin derivatives (Chatterjee & Seth, 2013).

Chemical Properties Analysis The fluorescence properties of coumarin derivatives are often highlighted, with studies focusing on their potential as fluorescent labeling reagents for proteins. The fluorescence quantum yields and the impact of structural modifications on these properties are crucial for designing efficient fluorescent probes (Corrie et al., 2000).

Scientific Research Applications

  • Laser Dye and Fluorescent Label : This compound has been used as a laser dye and fluorescent label. It's known to aggregate in solution, affecting its optoelectronic properties. This behavior has been studied in different solvents like cyclohexane, ethanol, and dimethyl sulfoxide (DMSO), with insights from density functional theory (DFT/TD-DFT)-based quantum calculations (Liu et al., 2014).

  • Synthesis and Fluorescent Properties : The synthesis of coumarin derivatives, including the subject compound, and their absorption and fluorescence emission spectra have been investigated. This research contributes to understanding the fluorescent properties of these compounds (Wang et al., 2015).

  • Fluorescent Labeling Reagents : Substituted 7-aminocoumarin-3-carboxylate derivatives, including those with maleimide, have been synthesized for potential use as fluorescent labeling reagents for thiol groups in proteins. Their fluorescence properties have been analyzed (Corrie et al., 2000).

  • Photoreaction Studies : The photoreaction of 7-Diethylamino-4-methyl coumarin (DEACM) derivatives, which are used as photolabile protecting groups, has been studied. The research focuses on the generation of radicals during the C-Br bond cleavage (Takano & Abe, 2022).

  • Photoprotecting Groups in Chemistry and Biology : The 7-substituted 4-methylcoumarin derivatives, including the compound , are widely employed as photoprotecting groups. Research has been conducted on developing scalable synthesis methods for these compounds and evaluating their efficiency compared to traditional variants (Bassolino et al., 2017).

  • Fluorescent “Turn-Off” Chemosensor : The compound has been used to create fluorescent chemosensors for metal ions like Cu2+. These sensors work on the principle of intramolecular charge transfer (ICT) and have applications in detecting metal ions in water samples (Karaoğlu et al., 2017).

  • Schiff Base Compounds Synthesis : Schiff base compounds with coumarin, involving the subject compound, have been synthesized and characterized. These compounds are significant in various chemical reactions and applications (Cheng, 2011).

  • Photoluminescence Studies : The crystal structure and photoluminescence of this compound have been studied, revealing its strong blue emission under ultraviolet light excitation. These findings have implications for its use in optoelectronic applications (Zhang et al., 2008).

Mechanism of Action

The mechanism of action of this compound is related to its ability to react with thiols. This makes it a useful probe for protein labeling .

Safety and Hazards

The compound is classified under GHS07 for safety. It requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves during handling .

Future Directions

The compound’s thiol-reactive property makes it a valuable tool in biological research, particularly in protein labeling. Its use as a fluorescent biological sensing device suggests potential applications in real-time monitoring of biochemical reactions .

properties

IUPAC Name

7-(diethylamino)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-23(4-2)15-7-6-14-12-16(21(28)29-17(14)13-15)20(27)22-10-5-11-24-18(25)8-9-19(24)26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIKYNYJRZPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160291-54-3
Record name 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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